molecular formula C18H13F3N2O3 B12338820 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

Cat. No.: B12338820
M. Wt: 362.3 g/mol
InChI Key: CBZPIGMULPRVPO-AWNIVKPZSA-N
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Description

This compound belongs to the cinnamamide class, characterized by an α,β-unsaturated carbonyl backbone with a cyano substituent at the β-position. Its structure includes a 3,4-dihydroxyphenyl (catechol) moiety and a 3-(trifluoromethyl)benzyl group.

Properties

Molecular Formula

C18H13F3N2O3

Molecular Weight

362.3 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)14-3-1-2-12(7-14)10-23-17(26)13(9-22)6-11-4-5-15(24)16(25)8-11/h1-8,24-25H,10H2,(H,23,26)/b13-6+

InChI Key

CBZPIGMULPRVPO-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with receptor sites, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Substituents (R1, R2, R3) Key Biological Activities Lipophilicity (logP) Cytotoxicity (IC50) Reference(s)
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide R1=3,4-diOH, R2=CN, R3=3-CF3-CH2 Theoretical: Antioxidant, antimicrobial (predicted based on catechol and CF3 groups) ~2.8 (estimated) Not reported
(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide R1=3,4-diCl, R2=H, R3=3-CF3 Antibacterial (MRSA, M. tuberculosis), MIC: 0.5–1 µM; Low cytotoxicity (IC50 > 50 µM) 4.1 (experimental) >50 µM
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide R1=4-Cl, R2=H, R3=3,5-CF3 Broad-spectrum antibacterial (MRSA, E. faecalis), MIC: 0.25–2 µM 5.2 (calculated) 10–20 µM
(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide R1=2-OH-3-OCH3, R2=CN, R3=4-CF3 Not reported in evidence; predicted lower solubility due to methoxy group ~3.5 (estimated) Not reported
(E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide R1=H, R2=H, R3=Ph-CH2CH2 Phlebotonic activity (venous disease models) 3.8 (calculated) Not reported

Physicochemical and ADMET Comparisons

  • The target compound’s dihydroxyphenyl group may lower logP (~2.8), improving solubility but limiting blood-brain barrier penetration .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life. Catechol groups, however, may undergo rapid glucuronidation or methylation .
  • Toxicity : Chlorinated derivatives show negligible cytotoxicity to mammalian cells, whereas methoxy or ethoxy substituents (e.g., ) may introduce hepatotoxicity risks .

Biological Activity

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antidiabetic properties, antioxidant effects, and potential applications in hormonal regulation.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H16F3N1O3\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_3

This structure indicates the presence of multiple functional groups that contribute to its biological activity, including a cyano group, hydroxyl groups, and a trifluoromethyl moiety.

Antidiabetic Properties

Recent studies have highlighted the compound's potential as a multitarget antidiabetic agent. In vitro assays have demonstrated significant inhibitory effects on key enzymes involved in glucose metabolism:

  • Alpha-glucosidase : The compound exhibited an IC50 value of 6.28 µM, indicating potent enzyme inhibition compared to the standard acarbose (IC50 = 2.0 µM) .
  • Alpha-amylase : An IC50 of 4.58 µM was recorded, again showing competitive efficacy against acarbose .
  • PTP1B Inhibition : The compound showed an IC50 of 0.91 µM, outperforming the standard drug ursolic acid (IC50 = 1.35 µM) .

These results suggest that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide could be an effective candidate for managing diabetes through enzyme inhibition.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. It exhibited an IC50 value of 2.36 µM, which, while lower than ascorbic acid (IC50 = 0.85 µM), indicates significant antioxidant activity that may protect pancreatic beta cells from oxidative stress .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes such as alpha-glucosidase and alpha-amylase.
  • Hormonal Regulation : Preliminary animal studies indicate that compounds with similar structures may influence hormonal pathways related to testosterone and estrogen dynamics .

Study on Hormonal Contraception

A related study involving a structurally similar compound (S-23) demonstrated its effectiveness in hormonal male contraception through selective androgen receptor modulation. This study reported significant reductions in LH levels and reversible infertility in male rats after treatment with S-23 . While not directly involving (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide, it underscores the importance of compounds with similar functionalities in hormonal regulation.

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